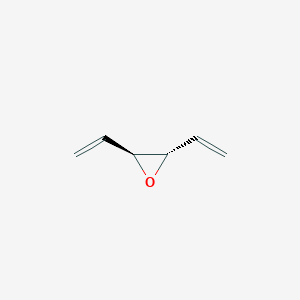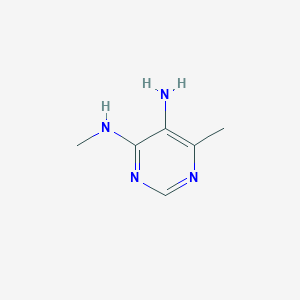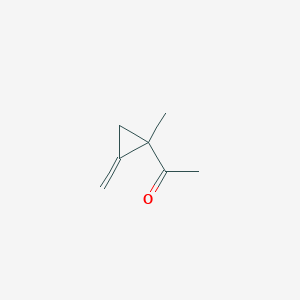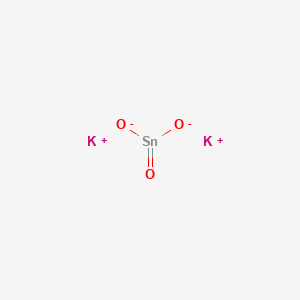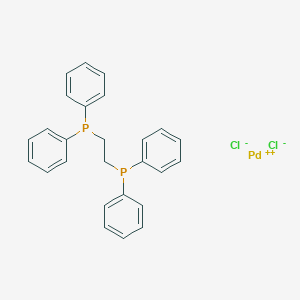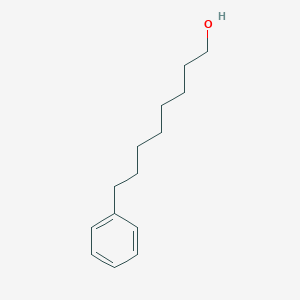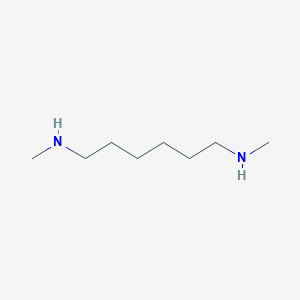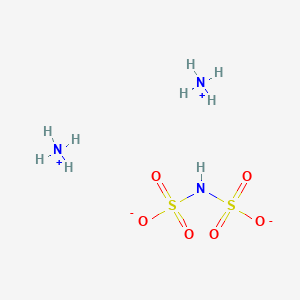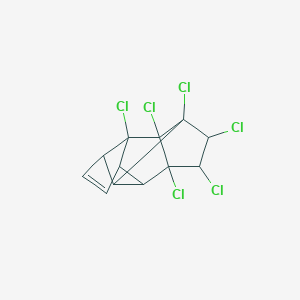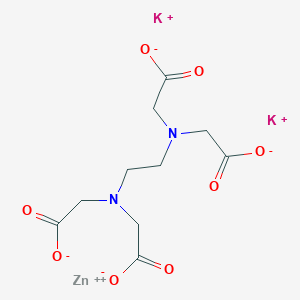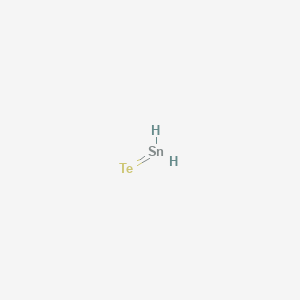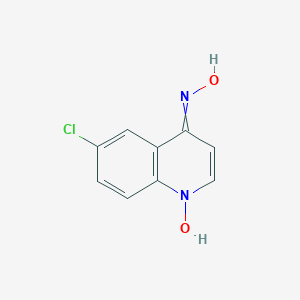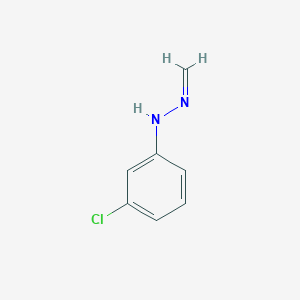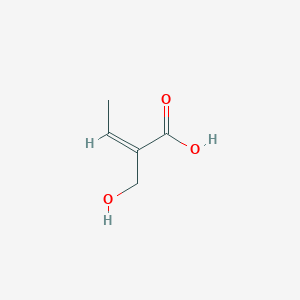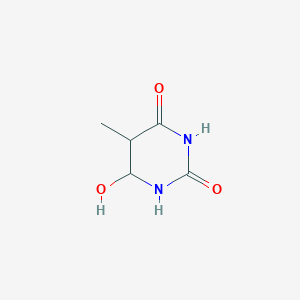
Thymine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymine hydrate is a nucleic acid base that is commonly found in DNA. It is a pyrimidine derivative, which means it has a six-membered ring structure. Thymine hydrate is an essential component of DNA and plays an important role in the genetic code.
Mecanismo De Acción
Thymine hydrate works by forming hydrogen bonds with other nucleic acid bases in DNA. These hydrogen bonds help to stabilize the DNA structure and ensure the accurate transmission of genetic information.
Efectos Bioquímicos Y Fisiológicos
Thymine hydrate has several biochemical and physiological effects. It is essential for the proper functioning of DNA and plays a critical role in the genetic code. Thymine hydrate also has antioxidant properties, which help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thymine hydrate has several advantages for lab experiments. It is readily available and relatively inexpensive. Thymine hydrate is also stable under a wide range of conditions, which makes it easy to work with in the laboratory. However, one limitation of thymine hydrate is that it can be difficult to purify.
Direcciones Futuras
There are many future directions for research involving thymine hydrate. One area of interest is the development of new methods for synthesizing thymine hydrate. Another area of research is the study of the role of thymine hydrate in DNA repair mechanisms. Additionally, researchers are interested in exploring the potential therapeutic applications of thymine hydrate, particularly in the treatment of cancer.
Métodos De Síntesis
Thymine hydrate can be synthesized in the laboratory using a variety of methods. One common method is the reaction of uracil with methanol in the presence of a strong acid catalyst. This reaction produces thymine hydrate and water as byproducts.
Aplicaciones Científicas De Investigación
Thymine hydrate has many scientific research applications. It is commonly used in the study of DNA and genetic material. Thymine hydrate is also used in the synthesis of nucleotides, which are the building blocks of DNA.
Propiedades
Número CAS |
13514-92-6 |
|---|---|
Nombre del producto |
Thymine hydrate |
Fórmula molecular |
C5H8N2O3 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
6-hydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2-3,8H,1H3,(H2,6,7,9,10) |
Clave InChI |
IXLRNGYVHSNFAY-UHFFFAOYSA-N |
SMILES |
CC1C(NC(=O)NC1=O)O |
SMILES canónico |
CC1C(NC(=O)NC1=O)O |
Sinónimos |
6-hydroxy-5,6-dihydrothymine 6-hydroxy-5,6-dihydrothymine, (cis)-isomer 6-hydroxy-5,6-dihydrothymine, (trans)-isomer thymine hydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



